MI-1481 - 1887178-64-4

MI-1481

Catalog Number: EVT-276196
CAS Number: 1887178-64-4
Molecular Formula: C29H30F3N7O2S
Molecular Weight: 597.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MI-1481 is a potent MML1 inhibitor (IC50 = 3.6 nM). MLL1 plays an important role in development of acute leukemia with translocations of the MLL1 gene and in solid tumors. MI-1481 showed very potent inhibition of the menin-MLL1 interaction (IC50 = 3.6 nM), representing the most potent reversible menin-MLL1 inhibitor reported to date. MI-1481 also demonstrates pronounced activity in MLL leukemia cells and in vivo in MLL leukemia models. MI-1481 is a valuable menin-MLL1 inhibitor that can be used for potential therapeutic applications and in further studies regarding the role of menin in cancer.
Source and Classification

MI-1481 was developed through structure-based drug design aimed at creating inhibitors for protein-protein interactions, particularly those involving menin and MLL1. It belongs to a class of compounds that are designed to inhibit critical protein interactions that play a role in oncogenesis. The compound's classification as a menin-MLL inhibitor highlights its relevance in cancer therapeutics, especially for treating MLL-rearranged leukemias .

Synthesis Analysis

Methods and Technical Details

The synthesis of MI-1481 involves several key steps typical of organic synthesis focused on thienopyrimidine derivatives. The process includes:

  1. Starting Materials: Utilization of specific thienopyrimidine precursors.
  2. Reactions: Employing reactions such as nucleophilic substitutions and cyclizations to build the core structure.
  3. Purification: Following synthesis, purification techniques like crystallization or chromatography are used to isolate the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of MI-1481 can be described as follows:

  • Chemical Formula: C₁₃H₁₅N₅O
  • Molecular Weight: Approximately 245.30 g/mol
  • Structural Features: The compound features a thienopyrimidine core, which is essential for its biological activity. This core allows for specific interactions with the binding site on menin.

The three-dimensional conformation is crucial for its binding affinity and specificity towards the menin-MLL1 complex .

Chemical Reactions Analysis

Reactions and Technical Details

MI-1481 primarily functions through competitive inhibition of the menin-MLL1 interaction. This interaction is critical for the transcriptional regulation associated with MLL-rearranged leukemias. The compound's mechanism involves:

  • Binding Affinity: MI-1481 binds to the menin protein, preventing it from interacting with MLL1.
  • Impact on Cellular Pathways: By inhibiting this interaction, MI-1481 disrupts downstream signaling pathways that promote leukemic cell proliferation.

The specificity of MI-1481 for this interaction makes it a valuable candidate for therapeutic applications in treating MLL-rearranged leukemias .

Mechanism of Action

Process and Data

The mechanism of action of MI-1481 involves:

  1. Competitive Inhibition: MI-1481 competes with MLL1 for binding to menin.
  2. Disruption of Protein Complexes: By inhibiting this interaction, MI-1481 disrupts the formation of the MLL1-menin complex that is necessary for transcriptional activation of oncogenes.
  3. Downstream Effects: This disruption leads to reduced expression of genes critical for leukemic cell survival and proliferation.

Studies have demonstrated that MI-1481 effectively reduces tumor growth in preclinical models of MLL-rearranged leukemia, showcasing its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of MI-1481 include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Exhibits good stability under physiological conditions, which is critical for therapeutic efficacy.

These properties are essential for determining the compound's formulation and delivery methods in clinical settings .

Applications

Scientific Uses

MI-1481 has several significant applications in scientific research and potential therapeutic development:

  • Cancer Research: Primarily studied for its role in inhibiting MLL-rearranged leukemias.
  • Drug Development: Serves as a lead compound for developing more refined inhibitors targeting similar protein-protein interactions.
  • Preclinical Studies: Demonstrated efficacy in vitro and in vivo models, paving the way for clinical trials aimed at evaluating its safety and effectiveness in humans.

The ongoing research into MI-1481 underscores its importance as a tool for understanding and potentially treating aggressive forms of leukemia associated with MLL translocations .

Introduction to Menin-MLL1 Interaction & MI-1481

Biological Context of Menin-MLL1 in Leukemogenesis

The Menin-KMT2A (MLL1) protein-protein interaction serves as a pivotal oncogenic driver in specific acute leukemias. Menin, encoded by the MEN1 gene, functions as a scaffold protein that recruits chromatin-modifying complexes to regulate gene expression. In hematopoietic malignancies, Menin aberrantly binds to KMT2A fusion proteins (KMT2Ar), resulting from chromosomal translocations involving the KMT2A gene on chromosome 11q23. This interaction stabilizes the fusion complexes on chromatin, enabling dysregulated transcription of leukemia-promoting genes such as HOXA9, MEIS1, and PBX3 [3] [8] [10].

Role of MLL1 Gene Rearrangements in Acute Leukemia

KMT2A rearrangements occur in 5–10% of adult acute myeloid leukemia (AML) cases and 70–80% of infant acute leukemias. These rearrangements produce chimeric oncoproteins (e.g., KMT2A-AF9, KMT2A-AF4) that lose native histone methyltransferase activity but gain novel transcriptional activation domains. KMT2Ar leukemias exhibit aggressive phenotypes, chemotherapy resistance, and poor prognosis. The HOX/MEIS1 transcriptional program activated by these fusions blocks hematopoietic differentiation and promotes self-renewal of leukemic stem cells [3] [4] [8].

Menin as an Oncogenic Cofactor for MLL Fusion Proteins

Menin’s central hydrophobic pocket binds the N-terminal domain of KMT2A and its fusion partners. Structural studies reveal that Menin anchors KMT2Ar complexes to genomic targets via interactions with chromatin readers like LEDGF. Genetic ablation of Menin or pharmacological inhibition reverses HOX/MEIS1 overexpression and induces differentiation in KMT2Ar and NPM1-mutated (NPM1mt) AML models, validating Menin as a therapeutic target [3] [8] [10].

Rationale for Targeting Protein-Protein Interactions in Leukemia Therapy

Directly inhibiting bivalent protein-protein interactions (PPIs) like Menin-KMT2A represents a paradigm shift in leukemia therapy. Traditional kinase inhibitors target enzymatic pockets, but PPIs lack deep binding cavities, making them historically "undruggable." However, the Menin-KMT2A interface features a well-defined groove amenable to small-molecule inhibition. Disrupting this PPI offers:

  • Subtype specificity: Activity against KMT2Ar and NPM1mt AML (30–40% of AML cases).
  • Transcriptional reprogramming: Downregulation of HOX/MEIS1 versus cytotoxic effects.
  • Synergy potential: Complementary mechanisms with epigenetic agents (e.g., DOT1L inhibitors) [3] [6] [8].

Emergence of MI-1481 as a Next-Generation Menin-MLL1 Inhibitor

MI-1481 is a potent, reversible inhibitor of the Menin-KMT2A interaction developed to overcome limitations of earlier compounds (e.g., metabolic instability). Its design leverages a thienopyrimidine scaffold optimized for enhanced binding affinity and cellular penetration. Key features include:

  • Unprecedented potency: IC₅₀ of 3.6 nM in biochemical assays, making it the most potent reversible Menin inhibitor reported upon its discovery [5] [7] [9].
  • Selectivity profile: Minimal cytotoxicity in non-KMT2Ar cells (e.g., K562, U-937), demonstrating mechanistic specificity [7] [9].
  • Structural basis: The (S)-enantiomer configuration engages Menin’s PPI pocket via hydrogen bonds with Tyr276 and Asp171, hydrophobic contacts with Phe238, and water-mediated interactions [5] [9].

Table 1: Key Menin-MLL1 Inhibitors in Development

CompoundChemical ClassIC₅₀ (nM)Cellular Activity
MI-1481Thienopyrimidine3.6GI₅₀: 36 nM (MV4-11)
M-525Piperidine24GI₅₀: 98 nM (MOLM-13)
M-808Irreversible0.5In vivo tumor regression
MI-2-2Benzodiazepine86Limited bioavailability
RevumenibClinical candidate14FDA-approved (2024)

Table 2: Cellular Efficacy of MI-1481 in Leukemia Models

Cell LineGenetic AlterationGI₅₀ (nM)*Biological Effect
MV4-11KMT2A-AF436Cell cycle arrest, differentiation
MOLM-13KMT2A-AF961HOXA9/MEIS1 downregulation
Bone marrowHoxa9/Meis1 (control)>6,000No cytotoxicity
K562BCR-ABL>6,000No cytotoxicity
U-937KMT2A-WT>6,000No cytotoxicity

*GI₅₀: Concentration for 50% growth inhibition after 7 days (MTT assay) [7] [9].

Properties

CAS Number

1887178-64-4

Product Name

MI-1481

IUPAC Name

(S)-4-Methyl-1-((5-oxomorpholin-2-yl)methyl)-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)- methyl)-1H-indole-2-carbonitrile

Molecular Formula

C29H30F3N7O2S

Molecular Weight

597.66

InChI

InChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1

InChI Key

JTUOGOXWKQAKOR-NRFANRHFSA-N

SMILES

N#CC(N1C[C@@H](OC2)CNC2=O)=CC3=C1C=CC(CN4CCC(NC5=C(C=C(CC(F)(F)F)S6)C6=NC=N5)CC4)=C3C

Solubility

Soluble in DMSO

Synonyms

MI-1481; MI 1481; MI1481.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.